2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the class of benzothiazepines. Benzothiazepines are known for their diverse pharmacological properties, including their use as calcium channel blockers. This particular compound features a fluorophenyl group and a furan ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazepine Core: This can be achieved through the cyclization of an appropriate ortho-aminothiophenol with a suitable α-haloketone.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated aromatic compound, such as 2-fluorobenzoyl chloride, which reacts with the benzothiazepine core under Friedel-Crafts acylation conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the furan ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the fluorophenyl group or the furan ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced furan derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is not fully understood, but it is believed to involve interactions with calcium channels in the cell membrane. The fluorophenyl and furan groups may enhance its binding affinity and specificity for these channels, leading to modulation of calcium ion flow and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
Diltiazem: A well-known benzothiazepine calcium channel blocker used in the treatment of hypertension and angina.
Verapamil: Another calcium channel blocker, though it belongs to the phenylalkylamine class.
Nifedipine: A dihydropyridine calcium channel blocker with a different core structure but similar pharmacological effects.
Uniqueness
2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of both a fluorophenyl group and a furan ring, which may confer distinct chemical and biological properties compared to other benzothiazepines. These structural features could potentially lead to improved efficacy, selectivity, and reduced side effects in therapeutic applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNOS/c20-14-7-2-1-6-13(14)19-12-16(17-9-5-11-22-17)21-15-8-3-4-10-18(15)23-19/h1-11,19H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGUFOMHTYTWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.